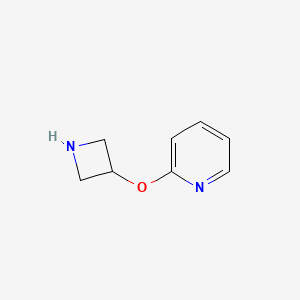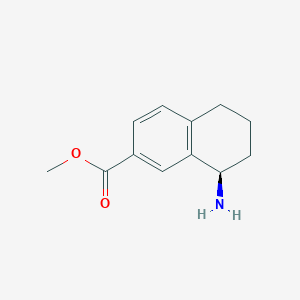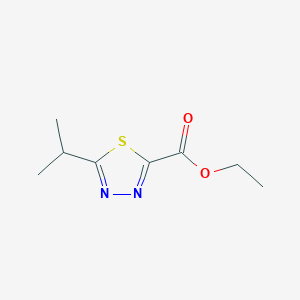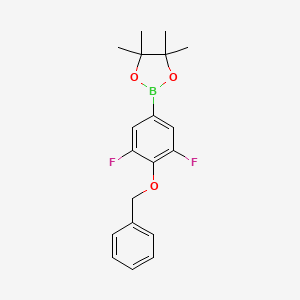
2-(4-(苄氧基)-3,5-二氟苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C19H21BF2O3. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
科学研究应用
2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
作用机制
Target of Action
Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound may target palladium catalysts in these reactions.
Mode of Action
The mode of action of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester involves its interaction with palladium catalysts in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers its boron-bound organic group to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester are primarily related to carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways in organic chemistry, leading to the formation of biaryl compounds, which are common structural motifs in many pharmaceuticals and organic materials .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally well-absorbed and distributed in the body, and they are typically metabolized via conjugation reactions .
Result of Action
The molecular and cellular effects of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester’s action are largely dependent on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of its hydrolysis is dependent on the pH of the environment and is considerably accelerated at physiological pH . Additionally, the compound’s reactivity in the Suzuki-Miyaura cross-coupling reaction can be influenced by the presence of other reagents and the temperature of the reaction .
生化分析
Molecular Mechanism
At the molecular level, 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester exerts its effects through its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps . During transmetalation, the organic group from the boronic ester is transferred to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the compound’s unique structure, which enhances its reactivity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester are critical for its effectiveness in synthetic reactions. The compound is stable under standard storage conditions (2-8°C) and maintains its reactivity over time . Prolonged exposure to adverse conditions may lead to degradation, affecting its performance in biochemical reactions. Long-term studies on its effects on cellular function are limited, but its stability suggests minimal degradation over typical experimental timeframes.
Metabolic Pathways
The involvement of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester in metabolic pathways is primarily related to its role in synthetic chemistry. It interacts with palladium catalysts and other cofactors during Suzuki-Miyaura coupling reactions . These interactions facilitate the formation of carbon-carbon bonds, contributing to the synthesis of complex organic molecules. The compound’s impact on metabolic flux and metabolite levels is indirect, as it enables the creation of molecules that participate in various metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-benzyloxy-3,5-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality and high throughput .
化学反应分析
Types of Reactions
2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH).
Major Products
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the nature of the halide used.
Protodeboronation: The major product is the corresponding hydrocarbon.
相似化合物的比较
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the benzyloxy and difluoro substituents.
4-(Benzyloxy)phenylboronic acid pinacol ester: Similar but lacks the difluoro substituents.
3,4,5-Trifluorophenylboronic acid pinacol ester: Similar but has three fluorine atoms instead of two.
Uniqueness
2-(4-(Benzyloxy)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective organic transformations, offering advantages in terms of reactivity and selectivity compared to other boronic esters .
属性
IUPAC Name |
2-(3,5-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(16(22)11-14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEWFEXJHQMYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


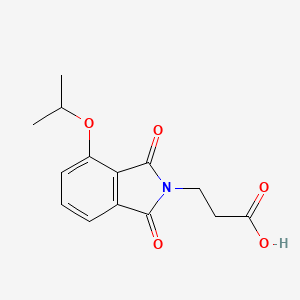
![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)


![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)
